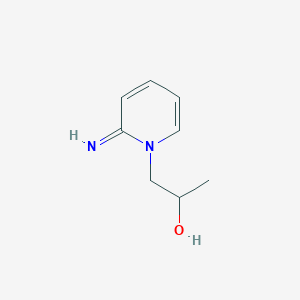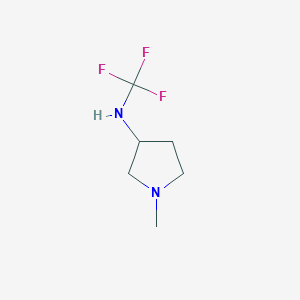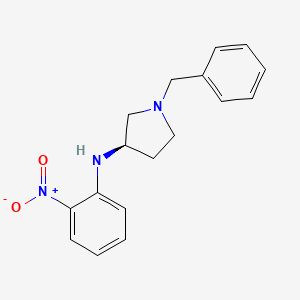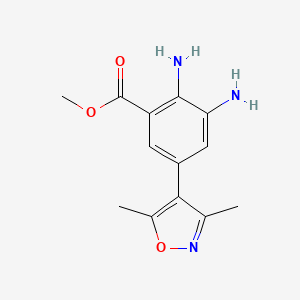![molecular formula C9H16N2O2 B13968545 2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13968545.png)
2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid is a functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group. This compound is primarily used in the development of protein degrader libraries, which are essential in targeted protein degradation research .
Preparation Methods
The preparation of 2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid involves synthetic routes that allow rapid conjugation with many linkers containing active leaving groups. The compound is typically synthesized in a laboratory setting under controlled conditions to ensure high purity and yield. Industrial production methods are not widely documented, but the compound is available in powder or crystal form, with a quality level of 100 and an assay of ≥95% .
Chemical Reactions Analysis
2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the development of protein degrader libraries.
Biology: Employed in targeted protein degradation studies to understand protein function and regulation.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of small-molecule PROTACs (proteolysis-targeting chimeras).
Industry: Utilized in the production of specialized chemicals and reagents for research and development.
Mechanism of Action
The mechanism of action of 2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid involves its role as a VHL ligand. It allows rapid conjugation with linkers containing active leaving groups, facilitating the development of protein degraders. These degraders target specific proteins for degradation by the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. The molecular targets and pathways involved include the ubiquitin-proteasome system, which tags proteins for degradation .
Comparison with Similar Compounds
2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid is unique due to its specific structure and functionality as a VHL ligand. Similar compounds include:
2,7-Diazaspiro[3.5]nonane: A related compound with a similar spirocyclic structure.
2-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)-2,7-diazaspiro[3.5]nonane-7-yl)acetic acid: Another VHL ligand with additional functional groups.
These compounds share structural similarities but differ in their specific functional groups and applications .
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-(1,7-diazaspiro[3.5]nonan-7-yl)acetic acid |
InChI |
InChI=1S/C9H16N2O2/c12-8(13)7-11-5-2-9(3-6-11)1-4-10-9/h10H,1-7H2,(H,12,13) |
InChI Key |
YIQVNXOAKFJVEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CCN(CC2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13968464.png)
![[1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide](/img/structure/B13968478.png)
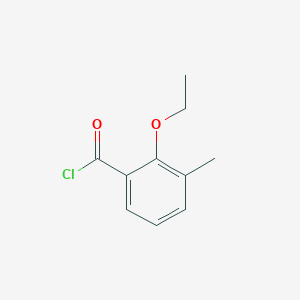
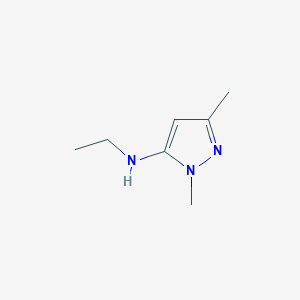
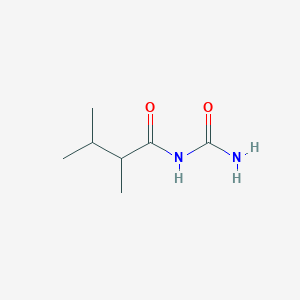
![1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B13968506.png)

![3-Chloro-6-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]pyridazine](/img/structure/B13968522.png)
